
Tetracyclo(4.2.2.22,5.01,6)dodeca-7,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Tetracyclo(4.2.2.22,5.01,6)dodeca-7,9-triene involves multiple steps and specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Tetracyclo(4.2.2.22,5.01,6)dodeca-7,9-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alkanes or alcohols .
Scientific Research Applications
Tetracyclo(4.2.2.22,5.01,6)dodeca-7,9-triene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Tetracyclo(4.2.2.22,5.01,6)dodeca-7,9-triene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Tetracyclo(4.2.2.22,5.01,6)dodeca-7,9-triene can be compared with other similar compounds, such as:
Tetracyclo(4.2.2.22,5.01,6)dodeca-3,8-diene: This compound has a similar ring structure but differs in the position of the double bonds.
Tetracyclo(4.2.2.22,5.01,6)dodeca-1,4-diene: Another similar compound with different double bond positions.
The uniqueness of this compound lies in its specific arrangement of rings and double bonds, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
106697-43-2 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
tetracyclo[4.2.2.22,5.01,6]dodeca-7,9-diene |
InChI |
InChI=1S/C12H14/c1-2-10-4-3-9(1)11-5-7-12(10,11)8-6-11/h5-10H,1-4H2 |
InChI Key |
XGOOVFGSWURYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C34C2(C=C3)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


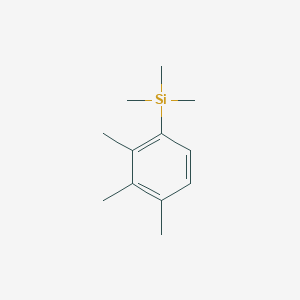
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
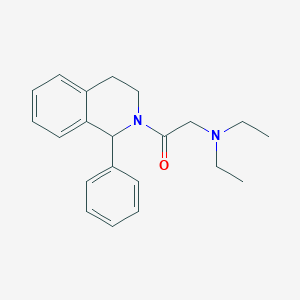

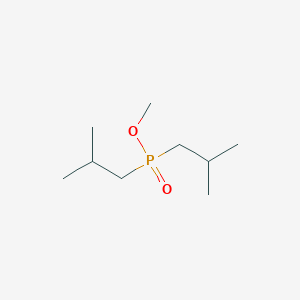
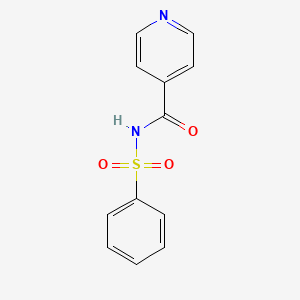
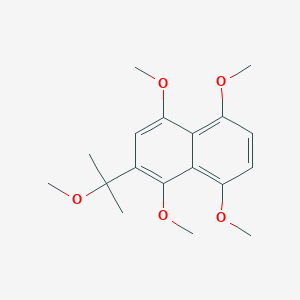
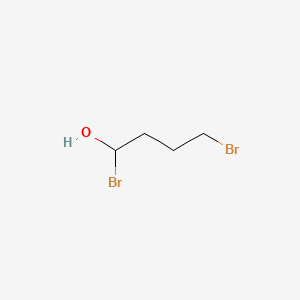
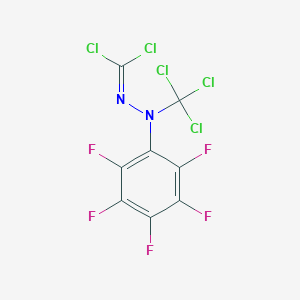

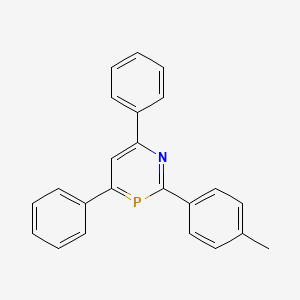
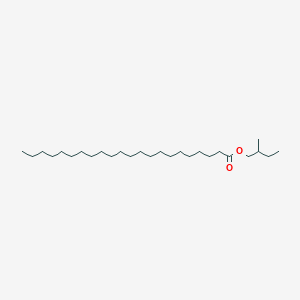
![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
